molecular formula C24H17BrF3N5O3S B2458366 N-((4-(4-bromophenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide CAS No. 389070-65-9

N-((4-(4-bromophenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide

Cat. No. B2458366
M. Wt: 592.39
InChI Key: HNBMJXLWOLPISO-UHFFFAOYSA-N
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Description

The compound “N-((4-(4-bromophenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide” is a complex organic molecule. It has a linear formula of C22H14BrF3N2OS and a molecular weight of 491.333 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 491.333 . Other physical and chemical properties, such as melting point, boiling point, solubility, and stability, are not available in the retrieved data.

Scientific Research Applications

Synthetic Chemistry Applications

  • Nucleophilic Substitution Reactions : Studies highlight the utility of thiophenyl derivatives in nucleophilic substitution reactions. For instance, thiophenyl 4-nitrobenzoates react with pyridines in acetonitrile, showcasing the importance of these reactions in synthesizing complex molecules (Koh et al., 1999).
  • Cyclometallation : Research on N,N-dimethyl-2-bromothiobenzamide and related thioamides with palladium(0) and palladium(II) demonstrates cyclometallation processes, essential for creating catalytically active complexes (Nonoyama et al., 1995).

Material Science and Sensitization

  • Luminescence Sensitization : Thiophenyl-derivatized nitrobenzoic acid ligands have been explored as potential sensitizers for Eu(III) and Tb(III) luminescence, indicating the role of such compounds in developing new luminescent materials (Viswanathan & Bettencourt-Dias, 2006).

Pharmacological Applications

  • Antimicrobial Activity : The synthesis and characterization of 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives reveal their potential antimicrobial activities against various bacterial and fungal strains, hinting at the pharmacological relevance of similar compounds (Kaneria et al., 2016).
  • Anticancer Agents : Research into benzothiazole acylhydrazones shows significant potential as anticancer agents, indicating that structurally related compounds might also possess valuable biological activities (Osmaniye et al., 2018).

Advanced Organic Synthesis

  • Selective Formation of Heterocycles : The substitution-controlled selective formation of hexahydrobenz[e]isoindoles and 3-benzazepines via tandem annulations showcases the complex synthetic routes possible with thiophenyl and nitrobenzamide derivatives, providing a framework for synthesizing novel organic molecules (Xing et al., 2018).

properties

IUPAC Name

N-[[4-(4-bromophenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrF3N5O3S/c25-18-6-10-19(11-7-18)32-21(13-29-22(34)16-4-8-20(9-5-16)33(35)36)30-31-23(32)37-14-15-2-1-3-17(12-15)24(26,27)28/h1-12H,13-14H2,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBMJXLWOLPISO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C(N2C3=CC=C(C=C3)Br)CNC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrF3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(4-bromophenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide

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